Octadienoic acid Octadienoic acid (2E,4E)-octa-2,4-dienoic acid is a natural product found in Deschampsia antarctica with data available.
Brand Name: Vulcanchem
CAS No.: 22329-75-5
VCID: VC13513014
InChI: InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+
SMILES: CCCC=CC=CC(=O)O
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Octadienoic acid

CAS No.: 22329-75-5

Cat. No.: VC13513014

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Octadienoic acid - 22329-75-5

Specification

CAS No. 22329-75-5
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name (2E,4E)-octa-2,4-dienoic acid
Standard InChI InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+
Standard InChI Key QZGIOJSVUOCUMC-YTXTXJHMSA-N
Isomeric SMILES CCC/C=C/C=C/C(=O)O
SMILES CCCC=CC=CC(=O)O
Canonical SMILES CCCC=CC=CC(=O)O

Introduction

Molecular Structure and Isomerism

Octadienoic acid (C₈H₁₂O₂) is defined by its carboxylic acid functional group and two double bonds within an eight-carbon chain. The most well-documented isomer is (2E,4E)-2,4-Octadienoic acid, where the double bonds are positioned at carbons 2 and 4 in the trans configuration . Key structural parameters include:

PropertyValue
Molecular formulaC₈H₁₂O₂
Average molecular mass140.182 g/mol
Monoisotopic mass140.08373 g/mol
Double-bond positions2E,4E
ChemSpider ID4944992

The stereochemistry of the double bonds significantly influences the compound’s reactivity and physical properties. Alternative naming conventions include octa-2,4-dienoic acid and (E,E)-2,4-Octadienoic acid, reflecting IUPAC nomenclature standards .

Synthesis and Production Pathways

While detailed industrial synthesis protocols remain scarce in public literature, laboratory-scale methods for octadienoic acid production may involve:

Microbial Fermentation

Analogous to caprylic acid production , engineered microbial strains could theoretically convert carbohydrate substrates into octadienoic acid via β-oxidation pathways. This approach remains speculative but aligns with green chemistry principles.

Physicochemical Characteristics

Limited experimental data constrain comprehensive property analysis, but predictions can be made based on structural analogs:

PropertyEstimated Value
Melting point<25°C (liquid at RT)
Boiling point220–240°C (extrapolated)
Water solubilityLow (<1 g/L at 20°C)
LogP (octanol-water)~2.5 (predicted)

The compound’s conjugated diene system likely confers enhanced stability against thermal degradation compared to mono-unsaturated analogs. Spectroscopic fingerprints would include:

  • IR: Strong C=O stretch ~1700 cm⁻¹; C=C stretches ~1650 cm⁻¹

  • ¹H NMR: Characteristic vinyl proton splitting patterns between δ 5.2–6.3 ppm

Research Challenges and Future Directions

Current limitations in octadienoic acid research include:

  • Synthetic Accessibility: Lack of efficient, scalable synthesis methods

  • Characterization Gaps: Absence of experimental thermodynamic data (e.g., ΔHf°, S°)

  • Biological Data: Toxicological and pharmacokinetic profiles remain unstudied

Priority research areas should focus on:

  • Developing catalytic asymmetric synthesis routes

  • Investigating coordination chemistry with transition metals

  • Exploring antimicrobial potential against lipid-coated pathogens

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